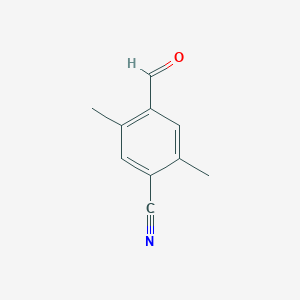

4-Formyl-2,5-dimethylbenzonitrile

Description

4-Formyl-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group (–CHO) and two methyl groups (–CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-formyl-2,5-dimethylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-7-4-10(6-12)8(2)3-9(7)5-11/h3-4,6H,1-2H3 |

InChI Key |

WIAIDBGGNHFFNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2,5-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-Formyl-2,5-dimethylbenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group (–CN) can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Formyl-2,5-dimethylbenzoic acid.

Reduction: 4-Hydroxymethyl-2,5-dimethylbenzonitrile.

Substitution: 4-Formyl-2,5-dimethylbenzamide or 4-Formyl-2,5-dimethylbenzylamine.

Scientific Research Applications

4-Formyl-2,5-dimethylbenzonitrile, a chemical compound with the molecular formula , has a molecular weight of 159.18 g/mol . It is also known under other names such as Benzonitrile, 4-formyl-2,5-dimethyl- (9CI) . This compound has various applications in scientific research, particularly in the synthesis of other complex molecules .

Synthesis Intermediate

- 4-Formyl-2,5-dimethylbenzonitrile can be used to synthesize compound 63, a tri-substituted imidazole that inhibits TGF-beta .

- 4-Formyl-2,5-dimethylbenzonitrile is used as a starting material in the preparation of 2-amino-3-formyl-4,6-dimethylbenzonitrile .

Research areas

4-Formyl-2,5-dimethylbenzonitrile is a chemical intermediate used in the synthesis of various compounds . These compounds are explored for potential applications in several research areas:

- Nervous System Diseases Some derivatives or related compounds are explored as pharmaceutical intermediates for treating nervous system diseases .

- HIV-1 Treatment Benzonitrile derivatives are used in synthesizing Non-nucleoside reverse transcriptase inhibitors (NNRTIs) which are effective in treating human immunodeficiency virus type 1 .

- TGF-beta Inhibition : It is used in the synthesis of tri-substituted imidazoles that inhibit TGF-beta .

- EP1 Receptor Ligands : Tricyclic compounds with activity towards EP1 receptors have potential applications in treating motility-related disorders, urinary tract diseases, and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethylbenzonitrile depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution. These reactions can lead to the formation of various derivatives that interact with biological targets or catalyze specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

4-Formylbenzonitrile: Similar structure but lacks the methyl groups, leading to different reactivity and applications.

2,5-Dimethylbenzonitrile: Lacks the formyl group, resulting in different chemical properties and uses.

4-Formyl-3,5-dimethylbenzonitrile:

Uniqueness

4-Formyl-2,5-dimethylbenzonitrile is unique due to the presence of both formyl and methyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.

Biological Activity

4-Formyl-2,5-dimethylbenzonitrile (FDMB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, specifically focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action based on recent findings from diverse research sources.

Chemical Structure and Properties

4-Formyl-2,5-dimethylbenzonitrile is characterized by the following structural formula:

- Chemical Formula : C10H9NO

- Molecular Weight : 173.19 g/mol

- CAS Number : 11228949

The compound features a formyl group (-CHO) and a nitrile group (-CN) attached to a benzene ring with two methyl groups at the 2 and 5 positions, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that FDMB exhibits significant antimicrobial activity. In a study assessing various substituted benzonitriles, FDMB demonstrated notable inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that FDMB could serve as a lead compound for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

FDMB has also been investigated for its anticancer properties. Preliminary studies show that it inhibits the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest in G1 phase |

| HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |

The mechanism underlying these effects appears to involve the modulation of apoptotic pathways and cell cycle regulation, making FDMB a candidate for further investigation in cancer therapeutics .

Interaction with Molecular Targets

FDMB's biological activity is attributed to its ability to interact with various molecular targets. The formyl group can engage in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions may modulate signaling pathways relevant to cell growth and survival, particularly in cancer cells .

Case Studies

- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of FDMB resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as an effective anticancer agent in vivo .

- Synergistic Effects : Research exploring combinations of FDMB with established chemotherapeutic agents revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines. This suggests that FDMB may be useful in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.